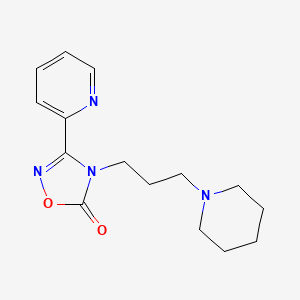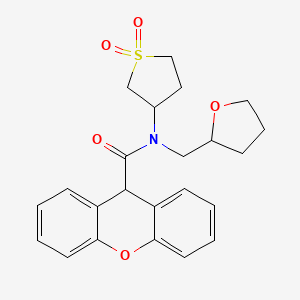
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one, also known as PPOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PPOP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. In
Wirkmechanismus
The exact mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is not fully understood. However, studies have shown that 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can interact with various biological targets such as enzymes, receptors, and ion channels. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its versatility in terms of its potential applications. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. One potential direction is the development of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one-based materials with unique properties such as fluorescence, conductivity, and magnetism. Another potential direction is the exploration of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one and its potential interactions with biological targets.
Synthesemethoden
The synthesis of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one involves the reaction of 3-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 3-chloropropylamine hydrochloride in the presence of sodium bicarbonate. The resulting intermediate is then treated with ethyl chloroformate to obtain 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-(3-piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15-19(12-6-11-18-9-4-1-5-10-18)14(17-21-15)13-7-2-3-8-16-13/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUEOJDCQLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=NOC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)


![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)